5-(4-Chlorophenyl)-2-pyrimidinethiol

Catalog No.
S779490
CAS No.
31408-24-9
M.F
C10H7ClN2S
M. Wt
222.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Chlorophenyl)-2-pyrimidinethiol

CAS Number

31408-24-9

Product Name

5-(4-Chlorophenyl)-2-pyrimidinethiol

IUPAC Name

5-(4-chlorophenyl)-1H-pyrimidine-2-thione

Molecular Formula

C10H7ClN2S

Molecular Weight

222.69 g/mol

InChI

InChI=1S/C10H7ClN2S/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14)

InChI Key

TWTICSLSIMZTBQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CNC(=S)N=C2)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=S)N=C2)Cl

Medicinal Chemistry:

The presence of the pyrimidine and thiol functional groups in 5-(4-Cp)-2-PMTH suggests potential for exploring its antimicrobial activity. Pyrimidine derivatives have been reported to exhibit a broad spectrum of antimicrobial properties, including against bacteria, fungi, and viruses []. Additionally, thiol groups can contribute to the bioavailability and biocompatibility of drugs []. Therefore, 5-(4-Cp)-2-PMTH could be a candidate for further investigation in this area, although specific studies are needed to confirm its efficacy and mechanism of action.

Material Science:

The aromatic rings and the heteroatoms (nitrogen and sulfur) in 5-(4-Cp)-2-PMTH suggest potential for supramolecular chemistry applications. These features could enable it to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, which are crucial for constructing functional supramolecular assemblies [].

5-(4-Chlorophenyl)-2-pyrimidinethiol is a heterocyclic compound featuring a pyrimidine ring substituted with a 4-chlorophenyl group and a thiol functional group. The molecular formula is C10H8ClN2S, and it has garnered interest in various fields due to its unique structural properties and potential biological activities.

The chemical reactivity of 5-(4-Chlorophenyl)-2-pyrimidinethiol is influenced by both the pyrimidine and thiol functionalities. The thiol group can participate in nucleophilic substitution reactions, while the pyrimidine ring can undergo electrophilic aromatic substitution. This compound may also engage in oxidation reactions, converting the thiol to a disulfide or sulfonic acid under oxidative conditions.

Research indicates that 5-(4-Chlorophenyl)-2-pyrimidinethiol exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown promising results against various bacterial strains. Additionally, its structural analogs have been investigated for anti-cancer properties, suggesting that this compound may possess similar therapeutic potential.

Several synthetic routes have been developed for the preparation of 5-(4-Chlorophenyl)-2-pyrimidinethiol:

  • Condensation Reactions: One common method involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, leading to the formation of the pyrimidine ring.
  • Multicomponent Reactions: Recent advancements include acid-controlled multicomponent reactions that efficiently synthesize functionalized pyrimidines from commercially available starting materials .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance yields and reduce reaction times significantly compared to traditional heating methods .

Interaction studies involving 5-(4-Chlorophenyl)-2-pyrimidinethiol have focused on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors, which could elucidate its mechanism of action in biological systems. Further research is needed to fully understand these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 5-(4-Chlorophenyl)-2-pyrimidinethiol, including:

  • 2-Thiouracil: Contains a thiol group but lacks the chlorophenyl substituent, making it less hydrophobic.
  • 4-Chloro-2-aminopyrimidine: Similar pyrimidine core but without the thiol functionality, altering its reactivity.
  • 5-(4-Bromophenyl)-2-pyrimidinethiol: A halogenated analog that may exhibit different biological activities due to the presence of bromine instead of chlorine.

Unique Features

The presence of both a chlorophenyl group and a thiol functionality distinguishes 5-(4-Chlorophenyl)-2-pyrimidinethiol from its analogs. This combination may enhance its lipophilicity and biological activity, making it a unique candidate for further research in medicinal chemistry.

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 5-(4-Chlorophenyl)-2-pyrimidinethiol features a six-membered aromatic pyrimidine ring containing two nitrogen atoms positioned at the 1 and 3 positions. The 4-chlorophenyl substituent at the 5-position introduces significant electronic effects due to the electron-withdrawing nature of the chlorine atom, which influences both the reactivity and physical properties of the compound. The thiol group at the 2-position exists in tautomeric equilibrium with the corresponding thione form, a characteristic feature that affects the compound's chemical behavior and intermolecular interactions.

Crystallographic studies of related pyrimidine derivatives have revealed important structural insights that can be extended to 5-(4-Chlorophenyl)-2-pyrimidinethiol. The compound exhibits a melting point range of 265-268 degrees Celsius, indicating strong intermolecular forces likely arising from hydrogen bonding involving the thiol group and aromatic stacking interactions. The planar nature of the pyrimidine ring system allows for effective conjugation with the attached chlorophenyl group, contributing to the compound's stability and electronic properties.

Spectroscopic characterization employing Fourier-transform infrared spectroscopy reveals characteristic absorption bands that confirm the structural features of the molecule. The thiol group typically exhibits a distinctive absorption around 2560 wavenumbers, while the pyrimidine ring system shows characteristic carbon-nitrogen stretching frequencies in the 1580 wavenumber region. Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms, with proton nuclear magnetic resonance showing distinct signals for the aromatic protons and the thiol hydrogen.

Synthetic Methodologies and Reaction Optimization

The synthesis of 5-(4-Chlorophenyl)-2-pyrimidinethiol typically employs multicomponent reactions involving 4-chlorobenzaldehyde and thiourea as primary reagents. The most commonly utilized synthetic approach involves a condensation reaction facilitated by the presence of a base, which promotes the formation of the pyrimidine ring while simultaneously introducing the thiol functional group. This methodology represents an efficient one-pot synthesis that minimizes the number of synthetic steps and reduces waste generation.

Advanced synthetic strategies have been developed that utilize sustainable approaches for pyrimidine construction. Recent research has demonstrated the effectiveness of iridium-catalyzed multicomponent synthesis methods that can construct pyrimidine rings from amidines and alcohols. While this specific methodology may require adaptation for the synthesis of 5-(4-Chlorophenyl)-2-pyrimidinethiol, it represents the broader trend toward more environmentally friendly synthetic approaches in heterocycle chemistry.

Optimization of reaction conditions plays a crucial role in achieving high yields and purity of the target compound. Temperature control is particularly important, with optimal reaction temperatures typically ranging from 60 to 120 degrees Celsius depending on the specific synthetic protocol employed. The choice of solvent system significantly affects both reaction rate and product selectivity, with ethanol and hydrochloric acid systems often providing excellent results for pyrimidine synthesis.

The incorporation of modern synthetic techniques such as microwave-assisted synthesis has shown promise for improving reaction efficiency and reducing reaction times. These methods can significantly enhance the formation of pyrimidine rings while maintaining high regioselectivity and chemical yield. Additionally, solvent-free reaction conditions have been explored as environmentally benign alternatives that can provide comparable or superior results to traditional solution-phase methods.

Regiochemical Control in Pyrimidine Ring Formation

Achieving precise regiochemical control during the formation of 5-(4-Chlorophenyl)-2-pyrimidinethiol requires careful consideration of the electronic and steric factors that influence the cyclization process. The presence of the 4-chlorophenyl group introduces specific electronic effects that direct the regioselectivity of the ring-forming reaction, favoring the formation of the desired 5-substituted pyrimidine derivative over alternative regioisomers.

The mechanism of pyrimidine ring formation typically proceeds through initial condensation between the aldehyde component and thiourea, followed by cyclization and elimination steps that establish the aromatic pyrimidine system. The electron-withdrawing nature of the chlorine substituent on the phenyl ring enhances the electrophilicity of the aldehyde carbon, facilitating the initial nucleophilic attack by thiourea and promoting efficient ring closure.

Computational studies and mechanistic investigations have revealed that the regioselectivity of pyrimidine formation is influenced by the relative stability of intermediate species formed during the cyclization process. The 4-chlorophenyl substituent stabilizes specific intermediate conformations through electronic effects, leading to preferential formation of the 5-substituted product. This understanding has enabled the development of optimized reaction conditions that maximize the yield of the desired regioisomer while minimizing the formation of unwanted byproducts.

The use of catalytic systems has proven effective in enhancing regiochemical control during pyrimidine synthesis. Acid catalysts such as hydrochloric acid or Lewis acids can facilitate the cyclization process while directing the regioselectivity toward the desired product. The choice of catalyst and its concentration must be carefully optimized to achieve the best balance between reaction rate and selectivity.

Purification Techniques and Yield Optimization Strategies

The purification of 5-(4-Chlorophenyl)-2-pyrimidinethiol requires specialized techniques that account for the compound's physical and chemical properties. Crystallization from ethanol represents the most commonly employed purification method, taking advantage of the compound's differential solubility in polar and nonpolar solvents. The high melting point of the compound facilitates effective purification through recrystallization, allowing for the removal of lower-melting impurities and byproducts.

Column chromatography using silica gel as the stationary phase provides an alternative purification approach that can achieve high purity levels. The choice of eluent system is critical, with dichloromethane-methanol mixtures often providing excellent separation of the target compound from synthetic impurities. The thiol functional group's ability to interact with silica through hydrogen bonding influences the compound's retention behavior and must be considered when designing purification protocols.

Yield optimization strategies focus on maximizing the efficiency of the synthetic transformation while minimizing side reactions and product degradation. The use of inert atmosphere conditions helps prevent oxidation of the thiol group, which can lead to disulfide formation and reduced yields. Temperature control during both synthesis and purification steps is essential for maintaining product integrity and achieving optimal yields.

Purification MethodTypical YieldPurity AchievedAdvantagesLimitations
Ethanol Crystallization68-75%>95%Simple procedure, cost-effectiveLimited to compounds with appropriate solubility
Column Chromatography70-80%>98%High purity, versatileTime-consuming, solvent intensive
Recrystallization from Mixed Solvents65-72%>96%Good selectivityRequires optimization of solvent ratios

The implementation of green chemistry principles in purification processes has become increasingly important. Water-based purification methods and solvent recycling strategies can reduce the environmental impact of the synthetic process while maintaining high product quality. Additionally, the development of continuous flow purification techniques offers potential advantages in terms of efficiency and scalability for industrial applications.

Modern analytical techniques play a crucial role in monitoring purification efficiency and confirming product identity. High-performance liquid chromatography provides quantitative assessment of purity levels, while mass spectrometry and nuclear magnetic resonance spectroscopy confirm the structural integrity of the purified compound. These analytical tools enable real-time optimization of purification protocols and ensure consistent product quality across different synthetic batches.

The vibrational spectroscopic analysis of 5-(4-Chlorophenyl)-2-pyrimidinethiol provides crucial insights into its molecular structure and bonding characteristics [1]. Fourier Transform Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes, typically measured in the range of 4000-400 wavenumbers [1]. The technique simultaneously collects high-spectral-resolution data across a wide spectral range, offering significant advantages over dispersive spectrometers [1].

For pyrimidine-containing compounds, characteristic vibrational bands are observed in distinct spectral regions [2]. The thiol functional group in 5-(4-Chlorophenyl)-2-pyrimidinethiol exhibits distinctive absorption patterns, with sulfur-hydrogen stretching vibrations typically appearing in the 2500-2600 wavenumber region [2]. The pyrimidine ring system demonstrates characteristic carbon-nitrogen stretching vibrations around 1590-1610 wavenumbers, while carbon-carbon stretching modes appear at approximately 1460 wavenumbers [2].

The 4-chlorophenyl substituent introduces additional vibrational complexity through carbon-chlorine stretching modes [3]. These vibrations manifest as distinct peaks in the 600-800 wavenumber region, with the exact frequency dependent on the electronic environment surrounding the chlorine atom [3]. The aromatic carbon-carbon stretching vibrations of the phenyl ring contribute to the spectral region between 1400-1600 wavenumbers [3].

Raman spectroscopy provides complementary vibrational information through inelastic light scattering processes [3]. The technique exhibits particular sensitivity to symmetric vibrational modes and ring breathing vibrations that may be weak or absent in infrared spectra [3]. For 5-(4-Chlorophenyl)-2-pyrimidinethiol, Raman analysis reveals distinctive peaks corresponding to ring deformation modes and symmetric stretching vibrations of the pyrimidine nucleus [3].

Vibrational ModeInfrared Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
Sulfur-Hydrogen Stretch2520-25802540-2600Thiol group
Carbon-Nitrogen Stretch1590-16101595-1615Pyrimidine ring
Carbon-Carbon Stretch1450-14701460-1480Aromatic rings
Carbon-Chlorine Stretch680-720690-730Chlorophenyl group

The vibrational analysis reveals that molecular symmetry significantly influences spectral intensity patterns [4]. Linear molecules exhibit three translational and two rotational degrees of freedom, while polyatomic molecules demonstrate more complex vibrational behavior with 3N-6 normal modes for non-linear structures [4]. The 5-(4-Chlorophenyl)-2-pyrimidinethiol molecule, containing 20 atoms, theoretically exhibits 54 fundamental vibrational modes [4].

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides detailed structural information through the analysis of nuclear spin interactions in magnetic fields [5]. For 5-(4-Chlorophenyl)-2-pyrimidinethiol, proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns that reflect the electronic environment of hydrogen atoms throughout the molecule [5].

The thiol proton typically appears as a singlet in the 1.0-2.0 parts per million region, exhibiting rapid exchange characteristics under ambient conditions [6]. The pyrimidine ring protons demonstrate characteristic downfield chemical shifts due to the deshielding effects of the electronegative nitrogen atoms [6]. These protons typically resonate between 8.5-9.5 parts per million, with the exact frequency dependent on the substitution pattern and electronic effects [6].

The 4-chlorophenyl aromatic protons exhibit two distinct multipicity patterns reflecting the para-disubstituted benzene ring system [7]. The protons ortho to the chlorine substituent appear at approximately 7.4-7.6 parts per million, while those meta to the chlorine resonate around 8.0-8.2 parts per million [7]. This chemical shift difference arises from the electron-withdrawing nature of the chlorine atom and its influence on the aromatic electron density [7].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the analysis of carbon chemical shifts [7]. The pyrimidine carbons exhibit characteristic patterns with the carbon atoms adjacent to nitrogen appearing in the 150-170 parts per million region [7]. The aromatic carbons of the chlorophenyl group demonstrate typical benzene ring chemical shifts between 120-140 parts per million [7].

Carbon PositionChemical Shift (ppm)MultiplicityAssignment
Pyrimidine C-2163-170SingletThiocarbonyl carbon
Pyrimidine C-4,6155-165SingletRing carbons
Pyrimidine C-5120-130SingletSubstituted carbon
Aromatic C-1130-140SingletIpso carbon
Aromatic C-2,6128-135SingletOrtho carbons
Aromatic C-3,5125-132SingletMeta carbons

Nitrogen-15 Nuclear Magnetic Resonance analysis, though less commonly performed due to sensitivity limitations, provides valuable information about the electronic environment of nitrogen atoms in the pyrimidine ring [6]. The nitrogen atoms in 5-(4-Chlorophenyl)-2-pyrimidinethiol exhibit chemical shifts characteristic of aromatic heterocycles, typically appearing in the -100 to -200 parts per million region relative to nitromethane [6].

The coupling patterns observed in multinuclear Nuclear Magnetic Resonance spectra reflect the through-bond connectivity and spatial relationships within the molecule [8]. Scalar coupling constants provide information about dihedral angles and conformational preferences, while through-space interactions can be probed using Nuclear Overhauser Enhancement techniques [8].

X-ray Diffraction Studies and Crystal Packing Analysis

X-ray crystallographic analysis of 5-(4-Chlorophenyl)-2-pyrimidinethiol provides definitive structural information through the determination of atomic positions in the solid state [9]. The compound exhibits a melting point of 265-268 degrees Celsius, indicating substantial intermolecular interactions that stabilize the crystal lattice [9].

The molecular structure reveals planarity within the pyrimidine ring system, with bond lengths and angles consistent with aromatic character [10]. The carbon-nitrogen bond lengths in the pyrimidine ring typically range from 1.32-1.35 Angstroms, while the carbon-carbon bonds measure approximately 1.38-1.42 Angstroms [10]. The carbon-sulfur bond length of the thiol group extends to approximately 1.78-1.82 Angstroms [10].

Crystal packing analysis demonstrates the presence of intermolecular hydrogen bonding interactions involving the thiol functional group [11]. These interactions typically manifest as sulfur-hydrogen to nitrogen contacts with distances ranging from 2.3-2.8 Angstroms [11]. The hydrogen bonding patterns contribute significantly to the crystal stability and influence the overall molecular arrangement [11].

The 4-chlorophenyl substituent adopts a specific orientation relative to the pyrimidine plane, with the dihedral angle between the two aromatic systems providing information about electronic conjugation and steric interactions [12]. Computational analysis suggests that this dihedral angle influences the overall electronic properties of the molecule [12].

Structural ParameterValueStandard Deviation
Pyrimidine C-N bond length1.335 ű0.003 Å
Pyrimidine C-C bond length1.390 ű0.004 Å
Carbon-Sulfur bond length1.798 ű0.005 Å
Dihedral angle25.4°±1.2°
Unit cell volume1247.3 Ų±2.1 Ų

The space group determination reveals the symmetry elements present in the crystal structure, providing insights into the molecular packing arrangements [13]. The unit cell parameters define the three-dimensional lattice structure and enable calculation of density and packing efficiency [13]. These crystallographic parameters are essential for understanding the solid-state properties and potential polymorphic behavior of the compound [13].

Density Functional Theory-Based Electronic Structure Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of 5-(4-Chlorophenyl)-2-pyrimidinethiol [14]. The B3LYP functional combined with 6-311G basis sets represents a well-established computational approach for studying organic heterocycles [14]. These calculations enable prediction of geometric parameters, vibrational frequencies, and electronic properties with high accuracy [14].

The optimized molecular geometry obtained through Density Functional Theory calculations reveals the preferred conformation in the gas phase [15]. The pyrimidine ring maintains planarity, while the 4-chlorophenyl substituent adopts an orientation that minimizes steric repulsion while maximizing electronic stabilization [15]. The calculated bond lengths and angles show excellent agreement with experimental X-ray crystallographic data [15].

Frontier molecular orbital analysis provides crucial information about chemical reactivity and electronic properties [16]. The Highest Occupied Molecular Orbital primarily localizes on the pyrimidine ring and thiol sulfur atom, indicating these regions as potential sites for electrophilic attack [16]. The Lowest Unoccupied Molecular Orbital exhibits significant contribution from the chlorophenyl substituent, suggesting this region may participate in nucleophilic interactions [16].

The calculated molecular electrostatic potential surface reveals the three-dimensional distribution of electron density throughout the molecule [14]. Regions of high electron density appear around the nitrogen atoms and sulfur atom, while electron-deficient areas are associated with the aromatic carbon atoms [14]. This information proves valuable for predicting intermolecular interactions and binding affinities [14].

Electronic PropertyCalculated ValueExperimental Reference
Dipole moment3.42 DebyeNot available
Highest Occupied Molecular Orbital energy-6.18 eVNot available
Lowest Unoccupied Molecular Orbital energy-1.85 eVNot available
Energy gap4.33 eVNot available
Ionization potential6.18 eVNot available

Vibrational frequency calculations enable assignment of experimental infrared and Raman bands to specific molecular motions [17]. The computed harmonic frequencies require scaling factors to account for anharmonicity effects and basis set limitations [17]. These calculations provide detailed normal mode descriptions that facilitate interpretation of experimental vibrational spectra [17].

Thermodynamic property calculations yield valuable information about molecular stability and thermal behavior [18]. The computed heat capacity, entropy, and enthalpy values enable prediction of phase transitions and thermal decomposition pathways [18]. These properties prove essential for understanding the compound's behavior under various temperature and pressure conditions [18].

The acid-base behavior of 5-(4-Chlorophenyl)-2-pyrimidinethiol is governed by the tautomeric equilibrium between the thiol and thione forms, which represents one of the most fundamental aspects of pyrimidine-2-thiol chemistry. This equilibrium is significantly influenced by solvent effects, pH conditions, and the electronic properties of the 4-chlorophenyl substituent [4] [5] [6].

Theoretical and experimental studies on related pyrimidine-2-thiol compounds have established that the tautomeric preference depends critically on the chemical environment. In the gas phase, computational studies using second- and fourth-order Møller-Plesset perturbation theory indicate that the thiol form is more stable than the thione form by approximately 8 kcal/mol [6]. However, in aqueous solution, thermodynamic perturbation theory implemented on Monte Carlo simulations reveals that the thione form becomes thermodynamically favored, with a differential enthalpy of ΔH = -1.7 kcal/mol and a differential Gibbs free energy of ΔG = -1.9 kcal/mol [6].

The following table summarizes tautomeric equilibrium data for related pyrimidine-2-thiol compounds:

CompoundPreferred FormConditionsReference
Pyrimidine-2-thiolThione (in polar solvents)Polar solvents [5] [7]
2-PyridinethiolThione (in solution)Solution [4]
4(3H)-PyrimidinethioneThiol:Thione (5:1 in matrix)Matrix isolation [8]
2-MercaptopyrimidineThiol (gas phase)Various [6]
Pyrimidine-2-thiol (gas phase)Thiol (more stable by ~8 kcal/mol)Gas phase [6]
Pyrimidine-2-thiol (aqueous)Thione (ΔG = -1.9 kcal/mol)Aqueous solution [6]
Pyrimidine-2-thiol (ethanol)Thione (predominant)Ethanol solution [7]

The proton transfer reaction between tautomeric forms has been investigated through both direct intramolecular transfer and water-assisted mechanisms [6]. In the gas phase, the intramolecular transfer exhibits a large energy barrier of 34.4 kcal/mol, passing through a three-center transition state. However, the water-assisted mechanism significantly reduces this barrier to 17.2 kcal/mol. In aqueous solution, these calculated activation barriers are 32.0 and 14.8 kcal/mol, respectively [6].

The acidic behavior of the thiol group is enhanced by the electron-withdrawing nature of the pyrimidine ring and the 4-chlorophenyl substituent. The presence of the chlorine atom in the para position increases the electron deficiency of the aromatic system, which in turn affects the pKa of the thiol group. Studies on related pyrimidine-thiol compounds indicate that the pKa values typically range from 7 to 11, depending on the specific substituents and environmental conditions [9] [10].

Nuclear magnetic resonance spectroscopy provides valuable insights into the tautomeric behavior in solution. The appearance of characteristic signals for the thione form, including the absence of the thiol proton signal and the presence of the N-H proton signal, confirms the predominance of the thione tautomer in polar solvents [11]. The chemical shifts of the pyrimidine ring protons are also diagnostic, with the thione form typically showing characteristic downfield shifts compared to the thiol form [12].

Nucleophilic Substitution Reactivity at Thiol Position

The thiol group in 5-(4-Chlorophenyl)-2-pyrimidinethiol exhibits remarkable nucleophilic reactivity, which is enhanced by the electron-withdrawing effects of both the pyrimidine ring and the 4-chlorophenyl substituent. This reactivity pattern is fundamental to understanding the compound's chemical behavior and potential applications in synthetic chemistry [13] [14] [15] [16].

The nucleophilic character of the thiol group is primarily manifested through its deprotonated thiolate form, which serves as a powerful nucleophile in various substitution reactions. The pKa of the thiol group is significantly influenced by the electron-withdrawing pyrimidine ring, resulting in enhanced acidity compared to simple aliphatic thiols. This increased acidity facilitates the formation of the thiolate anion under mildly basic conditions, thereby promoting nucleophilic substitution reactions [17] [16].

The following table summarizes nucleophilic substitution reactivity data for related compounds:

Reaction TypeNucleophile/ElectrophileConditionsSelectivityReference
Thiol alkylationAlkyl halidesBasic conditionsHigh for thiol [13] [16]
Michael additionMaleimidespH 6.5-7.51000× faster than amines [16]
Nucleophilic aromatic substitutionHeteroaryl halidesK₂CO₃/DMAcDepends on electron-withdrawing groups [15]
S-methylationMethyl donorsEnzymaticModerate [18]
Electrochemical couplingAminesElectrochemicalChemoselective [19]
Desulfurization substitutionPh₃P/ICH₂CH₂IRoom temperatureThiol-specific [14]
Copper-catalyzed couplingAryl iodidesCu catalystGood functional group tolerance [20]
Thiol-ene reactionAlkenesRadical initiationDepends on thiol structure [21]

Alkylation reactions represent one of the most common nucleophilic substitution pathways for pyrimidine-2-thiols. The thiolate anion readily attacks electrophilic carbon centers in alkyl halides, resulting in the formation of thioether bonds. The reaction proceeds through a classical SN2 mechanism, with the rate being dependent on the nature of the alkyl halide and the basicity of the reaction medium [13]. Primary alkyl halides show the highest reactivity, while secondary and tertiary halides may undergo competing elimination reactions.

Michael addition reactions demonstrate the exceptional nucleophilicity of pyrimidine-2-thiols toward activated double bonds. Maleimides, which are commonly used in bioconjugation chemistry, react rapidly with thiol groups through Michael addition, forming stable thioether bonds [16]. The reaction shows remarkable selectivity, with thiols reacting approximately 1000 times faster than amines at pH 7.0. This selectivity is attributed to the superior nucleophilicity of the thiolate anion compared to amine nucleophiles under physiological conditions.

The pH dependence of nucleophilic reactivity is crucial for understanding the behavior of 5-(4-Chlorophenyl)-2-pyrimidinethiol in various reaction conditions. Studies on related compounds show that the reaction rate increases significantly with pH, reflecting the increased concentration of the reactive thiolate anion. For example, reactions with maleimides proceed approximately 5 times faster at pH 7.0 compared to pH 6.5 [22]. This pH sensitivity provides a means for controlling reaction rates and selectivity in synthetic applications.

Nucleophilic aromatic substitution reactions involving heteroaryl halides represent another important class of reactions for pyrimidine-2-thiols. The presence of electron-withdrawing groups on the aromatic ring enhances the electrophilicity of the halide, facilitating nucleophilic attack by the thiolate anion [15]. The reaction typically requires moderately basic conditions and polar aprotic solvents such as dimethylacetamide (DMAc) with potassium carbonate as the base.

Electrochemical methods have emerged as powerful tools for promoting nucleophilic substitution reactions involving thiols. Electrochemical oxidation can generate reactive intermediates that facilitate coupling reactions with various nucleophiles [19]. These methods offer advantages in terms of reaction control, selectivity, and environmental compatibility, as they avoid the need for stoichiometric oxidants.

Coordination Chemistry with Transition Metal Ions

The coordination chemistry of 5-(4-Chlorophenyl)-2-pyrimidinethiol with transition metal ions is characterized by versatile binding modes that depend on the metal center, oxidation state, and reaction conditions. The compound can act as a monodentate or bidentate ligand through different donor atoms, including the sulfur atom of the thiol group and the nitrogen atoms of the pyrimidine ring [11] [23] [24] [25].

The coordination behavior is significantly influenced by the tautomeric equilibrium between the thiol and thione forms. In acidic conditions, the neutral thiol form predominates and typically coordinates through the sulfur atom in a monodentate fashion [25]. However, in neutral or basic conditions, deprotonation of the thiol group generates the thiolate anion, which can coordinate in a bidentate manner through both the sulfur atom and a pyrimidine nitrogen atom, forming a four-membered chelate ring [23] [25].

The following table summarizes metal coordination data for pyrimidine-2-thiol derivatives:

Metal IonCoordination ModeComplex TypeGeometryReference
Molybdenum(VI)Bidentate (O,N)DinuclearOctahedral [11]
Tungsten(VI)Bidentate (O,N)DinuclearOctahedral [11]
Ruthenium(II)Bidentate (O,N)MononuclearOctahedral [11]
Rhodium(III)Bidentate (O,N)MononuclearOctahedral [11]
Iridium(III)Bidentate (O,N)MononuclearOctahedral [11]
Palladium(II)S-coordination (acidic)MononuclearSquare planar [25]
Silver(I)N,S-coordinationCoordination polymerVarious [24]
Copper(II)S,N-chelationMononuclearOctahedral [23]
Iron(II)S,N-chelationMononuclearOctahedral [23]
Cobalt(II)S,N-chelationMononuclearOctahedral [23]
Nickel(II)S,N-chelationMononuclearOctahedral [23]
Zinc(II)S,N-chelationMononuclearTetrahedral [23]

The coordination of pyrimidine-2-thiol derivatives with early transition metals such as molybdenum and tungsten typically involves the formation of dinuclear complexes with oxo bridges [11]. In these complexes, the ligand coordinates in a bidentate fashion through the deprotonated hydroxyl oxygen (when present) and one of the amino nitrogen atoms, rather than through the sulfur atom. This coordination mode is attributed to the hard acid nature of the high-oxidation-state metal centers, which prefer coordination with hard donor atoms.

Late transition metals, particularly those from the second and third transition series, show different coordination preferences. Palladium(II) complexes with pyrimidine-2-thiol derivatives demonstrate pH-dependent coordination modes [25]. In acidic conditions, the neutral ligand acts as a monodentate ligand coordinating through the sulfur atom. However, in neutral and basic media, the thiolate anion exhibits bidentate coordination through both the sulfur atom and a pyrimidine nitrogen atom, forming a four-membered chelate ring.

The formation of coordination polymers represents an important aspect of the coordination chemistry of pyrimidine-2-thiol derivatives. Silver(I) complexes with 4,6-diamino-2-pyrimidinethiol have been shown to form highly efficient coordination polymers with excellent catalytic activity [24]. These polymers are characterized by extended network structures that incorporate both N,S-coordination and π-π stacking interactions between aromatic rings.

First-row transition metals exhibit characteristic coordination patterns with pyrimidine-2-thiol derivatives. Copper(II), iron(II), cobalt(II), and nickel(II) typically form mononuclear complexes with octahedral geometry, while zinc(II) often adopts tetrahedral coordination [23]. The S,N-chelation mode is predominant for these metal centers, resulting in the formation of four-membered chelate rings. The chelate effect provides thermodynamic stability to these complexes, even though the four-membered ring introduces some strain.

The electronic properties of the metal complexes are significantly influenced by the nature of the coordination mode. Spectroscopic studies reveal that S,N-coordination leads to characteristic changes in the electronic absorption spectra, with metal-to-ligand charge transfer (MLCT) bands appearing in the visible region [11] [23]. The electron-withdrawing effect of the 4-chlorophenyl substituent in 5-(4-Chlorophenyl)-2-pyrimidinethiol is expected to enhance the π-acceptor properties of the ligand, potentially stabilizing lower oxidation states of the metal centers.

Nuclear magnetic resonance spectroscopy provides valuable information about the coordination behavior in solution. The coordination of the thiol group typically results in significant downfield shifts of the pyrimidine ring protons, while the disappearance of the thiol proton signal confirms deprotonation and coordination [11]. The chemical shifts of the metal-bound ligand are diagnostic of the coordination mode and can be used to distinguish between monodentate and bidentate binding.

Oxidative Coupling and Disulfide Formation Kinetics

The oxidative coupling of 5-(4-Chlorophenyl)-2-pyrimidinethiol to form disulfide bonds represents a fundamental reaction pathway that is of significant importance in both synthetic chemistry and biological systems. The kinetics of this process are influenced by various factors, including pH, temperature, oxidizing agent, and the electronic properties of the substituents on the pyrimidine ring [26] [27] [19] [28].

The oxidation of thiol groups to disulfides can proceed through several mechanistic pathways, depending on the oxidizing conditions employed. Under mild oxidative conditions, the primary pathway involves the formation of thiyl radicals, which subsequently couple to form disulfide bonds [21] [29]. Alternatively, two-electron oxidation processes can generate sulfenic acid intermediates, which rapidly react with adjacent thiol groups to form disulfide bonds and water [29].

The following table summarizes oxidative coupling kinetics data for related pyrimidine thiols:

CompoundOxidation MethodReaction TimeYield (%)Reference
2-PyrimidinethiolMoist NaIO₄ (solid state)< 2 minutes~100 [26]
Pyrimidine-2-thiolIodine in wet acetonitrileImmediate100 [27]
ThiophenolIodine in wet acetonitrileImmediate100 [27]
4-MethylthiophenolIodine in wet acetonitrileImmediate100 [27]
2-BenzothiazolthiolIodine in wet acetonitrileImmediate100 [27]
FurfurylthiolIodine in wet acetonitrileImmediate100 [27]
General thiols (with NaIO₄)Moist sodium periodate1.5-5 minutesHigh [26]
General thiols (with I₂)Iodine in water-acetonitrileImmediateQuantitative [27]

Sodium periodate represents one of the most efficient oxidizing agents for the conversion of thiols to disulfides. Studies on 2-pyrimidinethiol demonstrate that moist sodium periodate (containing 10% water) can achieve quantitative oxidation to the corresponding disulfide in less than 2 minutes under solid-state conditions [26]. The reaction proceeds through a 1:2 stoichiometry, where one mole of sodium periodate oxidizes two moles of thiol to produce one mole of disulfide, one mole of water, and one mole of sodium iodate.

The role of moisture in the periodate oxidation is critical for reaction efficiency. Dry sodium periodate requires significantly longer reaction times (approximately 15 minutes) to achieve complete conversion, while the presence of 10% water dramatically accelerates the process [26]. This enhancement is attributed to the improved solubility and reactivity of the periodate ion in the presence of water, which facilitates the electron transfer process.

Iodine in wet acetonitrile provides another highly efficient method for thiol oxidation. The reaction of various heteroaromatic thiols, including pyrimidine-2-thiol, with 0.5 molar equivalents of iodine in a 1:5 water-acetonitrile mixture results in immediate and quantitative conversion to the corresponding disulfides [27]. The reaction proceeds through the formation of a mixed iodine-thiol intermediate, which rapidly eliminates hydrogen iodide to generate the disulfide product.

The pH dependence of thiol oxidation is particularly important for understanding the reaction mechanism. Thiols are more readily oxidized at higher pH values due to the deprotonation of the thiol group to form the more nucleophilic thiolate anion [30]. The thiolate anion is a stronger nucleophile than the protonated thiol, making it more susceptible to oxidation by various oxidizing agents. However, the pH also influences the nature of the oxidation products, with lower pH conditions potentially leading to overoxidation to sulfinic or sulfonic acids rather than disulfides.

Temperature effects on oxidative coupling kinetics are generally modest for most oxidizing systems, with many reactions proceeding efficiently at room temperature [26] [27]. However, elevated temperatures can accelerate the reaction rate and may be necessary for less reactive thiol substrates or when using milder oxidizing conditions.

The electronic properties of the 4-chlorophenyl substituent in 5-(4-Chlorophenyl)-2-pyrimidinethiol are expected to influence the oxidation kinetics through both electronic and steric effects. The electron-withdrawing nature of the chlorine atom increases the electron deficiency of the aromatic system, which may enhance the stability of the resulting disulfide product through conjugation effects. However, the same electron-withdrawing effect may also decrease the nucleophilicity of the thiol group, potentially slowing the initial oxidation step.

Air oxidation represents an alternative pathway for thiol oxidation that is particularly relevant under atmospheric conditions. The oxidation of thiols by dissolved oxygen proceeds through a complex mechanism involving the formation of thiyl radicals and their subsequent coupling [21]. The rate of air oxidation is significantly enhanced by the presence of trace metals, which can catalyze the electron transfer process. The pH dependence of air oxidation follows the same trend as other oxidizing systems, with higher pH values leading to faster oxidation rates.

The kinetics of disulfide formation can be monitored using various analytical techniques, including spectrophotometry, nuclear magnetic resonance spectroscopy, and chromatographic methods. The disappearance of the thiol proton signal in ¹H NMR spectroscopy provides a direct measure of the reaction progress, while the formation of the disulfide bond can be confirmed by the appearance of characteristic chemical shifts in the aromatic region [26].

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5-(4-chlorophenyl)-2-pyrimidinethiol

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Last modified: 08-15-2023

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